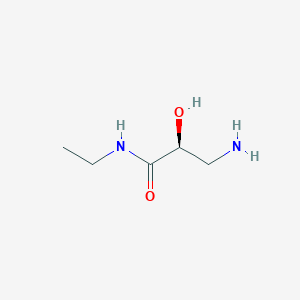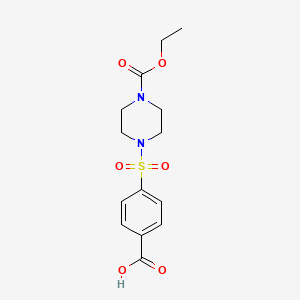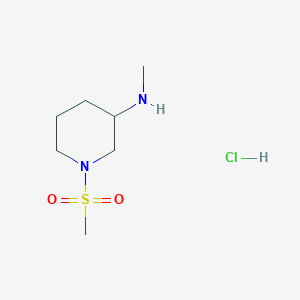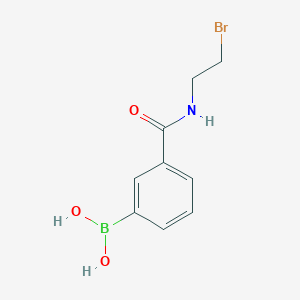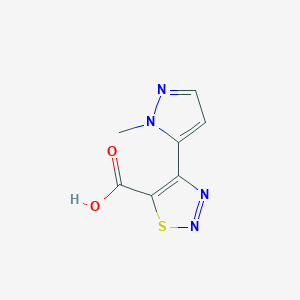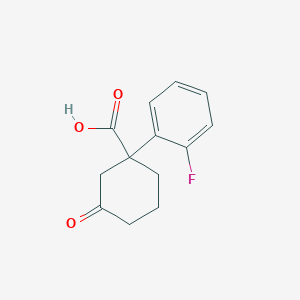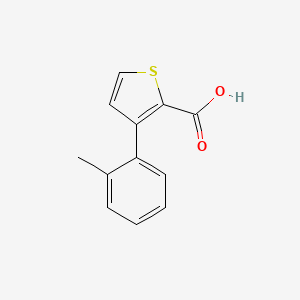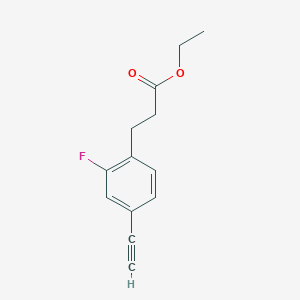
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a propanoate backbone, and a phenyl ring substituted with an ethynyl and a fluorine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-ethynyl-2-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-ethynyl-2-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(4-ethynyl-2-fluorophenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(4-ethynylphenyl)propanoate
- Ethyl 3-(2-fluorophenyl)propanoate
Uniqueness
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is unique due to the presence of both ethynyl and fluorine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13FO2 |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H13FO2/c1-3-10-5-6-11(12(14)9-10)7-8-13(15)16-4-2/h1,5-6,9H,4,7-8H2,2H3 |
Clé InChI |
IMQLYVDZZIPIEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C=C(C=C1)C#C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


